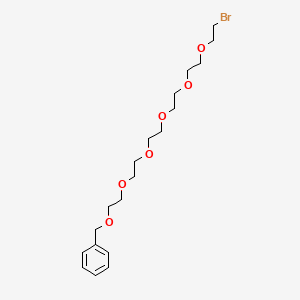

Benzyl-PEG6-bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BrO6/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5H,6-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHESJGULKUNTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG6-bromide: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Benzyl-PEG6-bromide, a versatile bifunctional linker molecule increasingly utilized in biomedical research and drug development. This document details its physicochemical characteristics, reactivity, and common applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Experimental protocols and data are presented to facilitate its practical application in a laboratory setting.

Core Chemical Properties

This compound is a heterobifunctional molecule featuring a benzyl ether at one terminus and a bromide at the other, connected by a hexaethylene glycol (PEG6) spacer. This structure imparts a unique combination of properties, making it a valuable tool in bioconjugation and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₁BrO₆ | [1][2] |

| Molecular Weight | 435.35 g/mol | [2] |

| CAS Number | 1449202-44-1 | [1][2] |

| Appearance | Colorless to pale yellow oil or liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in many organic solvents such as DMF, DMSO, dichloromethane, and ethanol. The PEG chain enhances water solubility compared to a simple alkyl bromide. | |

| Storage | Store at -20°C in a dry, inert atmosphere to prevent degradation. |

Reactivity and Functional Roles

The chemical utility of this compound is primarily defined by its two functional ends: the benzyl ether and the alkyl bromide, separated by a flexible and hydrophilic PEG6 linker.

-

Alkyl Bromide: The bromide is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile conjugation of this compound to a variety of nucleophiles, most notably thiols (from cysteine residues in proteins) and amines (from lysine residues or N-termini). This reactivity is fundamental to its application in bioconjugation and the synthesis of complex molecules like PROTACs.

-

Benzyl Ether: The benzyl group serves as a stable protecting group for the hydroxyl terminus of the PEG linker. It is generally robust under a variety of reaction conditions but can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to liberate the free hydroxyl group for further functionalization if required.

-

PEG6 Linker: The hexaethylene glycol spacer offers several advantages in drug development. It enhances the aqueous solubility of the molecule and any conjugate it is a part of. The flexibility of the PEG chain is also believed to be crucial for allowing the two ends of a PROTAC to simultaneously bind to their respective target proteins.

Applications in PROTAC Synthesis

A primary application of this compound is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In a typical PROTAC synthesis workflow, this compound can be reacted with a ligand for the target protein or the E3 ligase, followed by deprotection of the benzyl group (if necessary) and subsequent coupling to the second ligand. The bromide's reactivity allows for a modular and efficient assembly of the final PROTAC molecule.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

4.1. General Protocol for Reaction with a Thiol Nucleophile

This protocol describes a general method for the S-alkylation of a thiol-containing molecule with a bromo-PEG derivative like this compound.

Materials:

-

Thiol-containing compound

-

This compound

-

Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate)

-

Reaction vessel

-

Stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the thiol-containing compound (1.0 equivalent) in the anhydrous solvent in the reaction vessel under an inert atmosphere.

-

Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to deprotonate the thiol.

-

Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the reaction of a thiol with this compound.

4.2. General Protocol for Reaction with an Amine Nucleophile

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine with a bromo-PEG derivative.

Materials:

-

Amine-containing compound

-

This compound

-

Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)

-

A non-nucleophilic base (e.g., DIPEA or Potassium Carbonate)

-

Reaction vessel

-

Stirring apparatus

-

Inert atmosphere

Procedure:

-

Dissolve the amine-containing compound (1.0 equivalent) in the anhydrous solvent in the reaction vessel under an inert atmosphere.

-

Add the base (2-3 equivalents) to the solution.

-

Add this compound (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with heating (e.g., 60-80 °C). The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Analytical Characterization

The purity and identity of this compound and its reaction products can be assessed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation | Characteristic peaks for the benzyl group (aromatic protons and benzylic CH₂), the PEG chain (repeating -OCH₂CH₂- units), and the methylene group adjacent to the bromine. |

| ¹³C NMR | Structural confirmation | Signals corresponding to the different carbon environments in the molecule. |

| Mass Spectrometry (e.g., ESI-MS) | Determination of molecular weight | A peak corresponding to the mass of the molecule (e.g., [M+H]⁺ or [M+Na]⁺). |

| HPLC | Purity assessment and reaction monitoring | A single major peak for the pure compound. Can be used to track the consumption of starting materials and the formation of the product. |

5.1. Representative HPLC Method for PEGylated Compounds

A general reversed-phase HPLC method can be adapted for the analysis of this compound and its derivatives.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. The exact gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (for the benzyl group) or Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.

Stability and Storage

PEG-containing molecules can be susceptible to oxidation over long-term storage. This compound should be stored at -20°C under an inert atmosphere and protected from light. The stability of its conjugates will depend on the nature of the linked molecules and the linkage type. The ether linkages of the PEG backbone are generally stable to a wide range of pH conditions.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, predictable reactivity, and the beneficial properties of the PEG linker make it an excellent choice for the synthesis of complex bioconjugates, particularly PROTACs. While specific quantitative data for this exact molecule is limited in public literature, the general principles of PEG chemistry and nucleophilic substitution provide a strong foundation for its successful application in the laboratory. The provided general protocols and analytical methods serve as a starting point for the development of specific applications for this promising linker molecule.

References

An In-depth Technical Guide to Benzyl-PEG6-bromide: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Benzyl-PEG6-bromide, a heterobifunctional linker commonly utilized in pharmaceutical sciences and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical Structure and Properties

This compound is comprised of three key functional components: a benzyl protecting group, a hexa(ethylene glycol) (PEG6) spacer, and a terminal bromide. This unique architecture imparts specific functionalities crucial for its application in bioconjugation and drug delivery.

-

Benzyl Group: The benzyl ether serves as a stable protecting group for the terminal hydroxyl of the PEG chain. It can be selectively removed under specific conditions, such as catalytic hydrogenation, to reveal a reactive hydroxyl group for further chemical modification.

-

PEG6 Spacer: The hydrophilic hexa(ethylene glycol) chain enhances the aqueous solubility of the molecule and any conjugate it is incorporated into. The defined length of the PEG spacer allows for precise control over the distance between conjugated moieties.

-

Bromide: The terminal bromide is an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution reactions. This allows for efficient conjugation with nucleophiles such as thiols (from cysteine residues in proteins) and amines (from lysine residues or N-termini).

Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 1-(Benzyloxy)-2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane |

| CAS Number | 1449202-44-1 |

| Molecular Formula | C₁₉H₃₁BrO₆ |

| Molecular Weight | 435.35 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOBr |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from hexa(ethylene glycol). The first step involves the mono-benzylation of hexa(ethylene glycol) to yield Benzyl-PEG6-alcohol. The subsequent step is the conversion of the terminal hydroxyl group to a bromide.

Synthesis of Benzyl-PEG6-alcohol

The synthesis of the precursor, Benzyl-PEG6-alcohol, involves the reaction of hexa(ethylene glycol) with benzyl bromide in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.

Experimental Protocol:

-

Reaction Setup: To a solution of hexa(ethylene glycol) (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Alkylation: After stirring for 30 minutes, add benzyl bromide (1.0 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Benzyl-PEG6-alcohol.

| Parameter | Value |

| Starting Material | Hexa(ethylene glycol) |

| Reagents | Sodium hydride, Benzyl bromide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Typical Yield | 70-85% |

| Purity | >95% (determined by NMR and LC-MS) |

Conversion of Benzyl-PEG6-alcohol to this compound

The terminal hydroxyl group of Benzyl-PEG6-alcohol is converted to a bromide using a suitable brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Experimental Protocol (using PBr₃):

-

Reaction Setup: Dissolve Benzyl-PEG6-alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Bromination: Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (0.5 eq.) dropwise with stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.

| Parameter | Value |

| Starting Material | Benzyl-PEG6-alcohol |

| Reagent | Phosphorus tribromide (PBr₃) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Typical Yield | 85-97%[1] |

| Purity | >98% (determined by NMR and LC-MS) |

Synthesis Workflow

The overall synthetic pathway for this compound is depicted in the following workflow diagram.

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a valuable tool in the development of complex therapeutic molecules. Its heterobifunctional nature allows for the sequential or orthogonal conjugation of different molecular entities.

PROTACs

In the field of PROTACs, this compound can be used as a linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The benzyl group can be deprotected to allow for the attachment of one of the ligands, while the bromide end can be reacted with a corresponding nucleophile on the other ligand.

Antibody-Drug Conjugates (ADCs)

For ADCs, the bromide can be reacted with cysteine residues on an antibody to form a stable thioether linkage. The benzyl-protected end can then be deprotected and functionalized with a cytotoxic payload.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Applications of Benzyl-PEG6-bromide

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of Benzyl-PEG6-bromide

This compound is a heterobifunctional chemical linker integral to modern bioconjugation and drug development. Its molecular architecture is specifically designed for the precise connection of two different molecular entities. The structure consists of three key components: a benzyl protecting group, a hexa(ethylene glycol) (PEG6) spacer, and a terminal bromide functional group. This strategic design imparts a unique combination of properties that are highly advantageous in the fields of targeted protein degradation, antibody-drug conjugates (ADCs), and the surface modification of biomaterials and nanoparticles.

The bromide atom serves as a reactive site for nucleophilic substitution, readily coupling with molecules containing thiol or amine groups.[1] The hydrophilic PEG6 chain enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic therapeutic agents.[1] The benzyl group acts as a stable protecting group for a terminal hydroxyl, which can be selectively removed under mild catalytic hydrogenation conditions to reveal a hydroxyl group for further chemical modification.[1][2]

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is provided below, offering a quick reference for experimental design.

| Property | Value | Reference |

| CAS Number | 1449202-44-1 | [3] |

| Molecular Formula | C19H31BrO6 | |

| Molecular Weight | 435.35 g/mol | |

| Purity | ≥98% | |

| Appearance | Colorless to pale yellow liquid or oil | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO) | N/A |

Primary Application: Synthesis of PROTACs

The most prominent application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that hijack the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. They are composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the efficacy of the PROTAC, as they determine the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The following diagram illustrates the general mechanism of action of a PROTAC, highlighting the role of the linker in facilitating the formation of the ternary complex.

References

An In-depth Technical Guide to Benzyl-PEG6-bromide

This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl-PEG6-bromide, a versatile bifunctional linker used extensively in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

Introduction

This compound is a derivative of polyethylene glycol (PEG) that features a benzyl ether at one terminus and a bromide at the other. The hexaethylene glycol (PEG6) spacer is a hydrophilic chain that enhances the solubility of the molecule in aqueous media. The benzyl group serves as a protecting group that can be removed under specific conditions, while the terminal bromide is an excellent leaving group for nucleophilic substitution reactions. These characteristics make this compound a valuable tool in bioconjugation, linker chemistry, and the synthesis of more complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for its application in chemical synthesis and for the characterization of its derivatives.

| Property | Value | References |

| Molecular Formula | C₁₉H₃₁BrO₆ | [1][4] |

| Molecular Weight | 435.35 g/mol | |

| (also reported as 435.4 g/mol and 434.13 g/mol ) | ||

| CAS Number | 1449202-44-1 | |

| Purity | Typically ≥ 98% | |

| Synonym | BnO-PEG5-CH₂CH₂Br | |

| Appearance | Not specified in search results | |

| Storage Conditions | -20°C, in a dark place under an inert atmosphere |

Key Applications and Reactivity

This compound is a bifunctional linker with distinct reactive ends, enabling a variety of chemical transformations. The diagram below illustrates the primary functionalities of the molecule.

Figure 1: Functional components of the this compound molecule.

The reactivity of each functional group is described below:

-

Benzyl Group: This group serves as a stable protecting group for the hydroxyl terminus of the PEG chain. It can be deprotected via catalytic hydrogenation, revealing a primary alcohol for further functionalization.

-

PEG6 Linker: The hexaethylene glycol chain is a flexible, hydrophilic spacer. In bioconjugation, this linker can improve the solubility and pharmacokinetic properties of the resulting conjugate.

-

Bromide: The terminal bromide is a highly effective leaving group, making this end of the molecule susceptible to nucleophilic substitution. It can readily react with nucleophiles such as amines and thiols to form stable covalent bonds.

The workflow for a typical bioconjugation reaction involving this compound is depicted in the following diagram.

Figure 2: A generalized workflow for the use of this compound in bioconjugation.

Experimental Protocols

Detailed experimental protocols for the use of this compound were not available in the provided search results. Researchers should refer to specific literature for protocols relevant to their application of interest. General handling and safety precautions are available on the material safety data sheets (MSDS) provided by suppliers. It is recommended to handle the compound under an inert gas and protect it from moisture.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and the life sciences. Its well-defined structure, bifunctional nature, and the hydrophilic properties of the PEG linker make it an ideal choice for a wide range of applications, including the synthesis of PROTACs and other complex biomolecules. The data and diagrams presented in this guide provide a foundational understanding of its properties and reactivity to aid in the design of novel chemical and biological entities.

References

In-Depth Technical Guide: Benzyl-PEG6-bromide (CAS: 1449202-44-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-PEG6-bromide (CAS: 1449202-44-1) is a heterobifunctional crosslinker of significant interest in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols. The document is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

This compound is a derivative of polyethylene glycol (PEG) containing six ethylene glycol units. This structure imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate molecules.[1] The molecule is functionalized with a benzyl group at one terminus and a bromide at the other. The benzyl group serves as a stable protecting group for the hydroxyl functionality, which can be removed under specific conditions, while the bromide is an excellent leaving group for nucleophilic substitution reactions.[1] These characteristics make this compound a versatile tool for covalently linking different molecular entities.

Its primary application lies in the construction of PROTACs. PROTACs are chimeric molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The PEG linker in molecules like this compound plays a crucial role in spanning the distance between the target protein ligand and the E3 ligase ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1449202-44-1 | [1] |

| Molecular Formula | C₁₉H₃₁BrO₆ | [1] |

| Molecular Weight | 435.4 g/mol | |

| Appearance | Solid | - |

| Purity | Typically >95% | - |

| Storage | -20°C, desiccated |

Applications in Drug Development

The unique structural features of this compound make it a valuable reagent in several areas of drug development:

-

PROTAC Synthesis: As a bifunctional linker, it is used to connect a warhead (ligand for the protein of interest) to an E3 ligase ligand. The hydrophilic PEG chain can enhance the solubility and cell permeability of the final PROTAC molecule.

-

Bioconjugation: The reactive bromide group allows for the conjugation of this PEG linker to various biomolecules containing nucleophilic functional groups, such as amines and thiols. This can be utilized to modify proteins, peptides, or other biologically active molecules to improve their therapeutic properties.

-

Drug Delivery: PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound can be used as a building block in the synthesis of more complex drug delivery systems.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes the reaction of the bromide terminus of this compound with a primary or secondary amine, a common step in PROTAC synthesis.

Materials:

-

This compound

-

Amine-containing molecule (e.g., E3 ligase ligand)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

-

Add the non-nucleophilic base (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Add the this compound solution dropwise to the stirred amine solution.

-

Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature will depend on the reactivity of the amine.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

General Protocol for Deprotection of the Benzyl Group

This protocol describes the removal of the benzyl protecting group via catalytic hydrogenation to yield a free hydroxyl group.

Materials:

-

Benzyl-PEG6-conjugate

-

Palladium on carbon (10% Pd/C)

-

Solvent such as Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)

-

Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Dissolve the Benzyl-PEG6-conjugate in the chosen solvent in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

-

Purge the flask with an inert gas to remove oxygen.

-

Introduce hydrogen gas to the reaction vessel. If using a balloon, ensure it is securely attached. For a hydrogenation apparatus, follow the manufacturer's instructions.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product. Further purification may be performed if necessary.

Signaling Pathways and Experimental Workflows

The primary role of this compound in a biological context is as a component of a PROTAC. The resulting PROTAC hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.

General PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces target protein degradation.

Caption: General mechanism of PROTAC-mediated protein degradation.

Example Signaling Pathway: IRAK4 Degradation

PROTACs are being developed to target key proteins in various disease signaling pathways. One such target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases. A PROTAC designed to degrade IRAK4 would function as depicted below.

Caption: PROTAC-mediated degradation of IRAK4 disrupts inflammatory signaling.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a multi-step workflow.

Caption: A representative synthetic workflow for a PROTAC using this compound.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure, featuring a hydrophilic PEG spacer, a reactive bromide, and a cleavable benzyl protecting group, makes it particularly suitable for the synthesis of PROTACs and other bioconjugates. This guide provides essential technical information and representative experimental protocols to facilitate its effective use in the laboratory. As the field of targeted protein degradation continues to expand, the utility of precisely engineered linkers like this compound will undoubtedly grow in importance.

References

Benzyl-PEG6-bromide: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of Benzyl-PEG6-bromide, a heterobifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology, offering critical data and methodologies to ensure the effective use and handling of this reagent.

Introduction

This compound is a valuable chemical tool that incorporates a six-unit polyethylene glycol (PEG) spacer, affording increased hydrophilicity to the molecules it is incorporated into.[1][2] The benzyl ether moiety serves as a stable protecting group for one terminus of the PEG chain, while the bromide at the other end provides a reactive site for nucleophilic substitution, enabling conjugation to various substrates such as proteins, peptides, and small molecules. Understanding the solubility and stability of this linker is paramount for its successful application in complex synthetic workflows and for ensuring the integrity of the final conjugate.

Solubility Profile

The inherent properties of the PEG chain in this compound enhance its solubility in aqueous and many organic solvents. While comprehensive quantitative data on its solubility limits in various solvents is not extensively published, practical guidance for preparing stock solutions is available from suppliers.

Practical Solubility for Stock Solutions

The following table, derived from supplier data, provides the required solvent volumes to prepare stock solutions of this compound at various concentrations. This information is crucial for accurate and reproducible experimental design.

| Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |

| 1 mM | 2.2969 mL | 11.4847 mL | 22.9695 mL |

| 5 mM | 0.4594 mL | 2.2969 mL | 4.5939 mL |

| 10 mM | 0.2297 mL | 1.1485 mL | 2.2969 mL |

| 50 mM | 0.0459 mL | 0.2297 mL | 0.4594 mL |

Table 1: Solvent volumes required to prepare stock solutions of this compound. Data is based on a molecular weight of 435.35 g/mol .[1] It is recommended to use these solutions as soon as possible after preparation.[1]

Commonly used solvents for dissolving this compound include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and water. The PEG linker contributes to its aqueous solubility.[2]

Stability and Storage

The stability of this compound is a critical factor for its handling, storage, and use in chemical reactions. The molecule's stability is influenced by temperature, pH, and exposure to light.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended by suppliers:

| Form | Storage Temperature | Duration | Additional Recommendations |

| Powder | -20°C | Up to 3 years | Store in a dark place under an inert atmosphere. |

| In Solvent | -80°C | Up to 1 year | Use as soon as possible. |

Table 2: Recommended storage conditions for this compound.

Factors Influencing Stability

The chemical structure of this compound contains two key functionalities that dictate its stability: the benzyl ether linkage and the terminal alkyl bromide.

-

Benzyl Ether Linkage: Ethers are generally stable chemical groups. However, the benzyl ether is susceptible to cleavage under strongly acidic or basic conditions, and at elevated temperatures.

-

Alkyl Bromide Terminus: The primary bromide is a reactive functional group susceptible to nucleophilic substitution and hydrolysis. In aqueous solutions, the bromide can be slowly displaced by a hydroxyl group, leading to the formation of Benzyl-PEG6-alcohol. The presence of nucleophiles, even weak ones, will accelerate the substitution of the bromide.

Experimental Protocols

To assist researchers in verifying the solubility and assessing the stability of this compound for specific applications, the following general experimental protocols are provided.

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

References

An In-depth Technical Guide to Benzyl-PEG6-bromide: Core Mechanism of Action and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG6-bromide is a heterobifunctional crosslinker that has garnered significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a polyethylene glycol (PEG) spacer of six units, is capped at one end by a reactive bromide and at the other by a stable benzyl ether. This strategic design allows for the sequential and controlled conjugation of two different molecular entities, making it a valuable tool in the construction of complex biomolecules. The PEG linker itself enhances the solubility and pharmacokinetic properties of the resulting conjugate. This guide provides a detailed examination of the core mechanism of action of this compound, supported by illustrative diagrams and representative experimental protocols.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action of this compound in bioconjugation is a nucleophilic substitution reaction. The bromide atom serves as an excellent leaving group, readily displaced by a nucleophile. In the context of biological macromolecules, common nucleophiles include the primary amines of lysine residues and the thiol groups of cysteine residues on the surface of proteins.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) pathway, where the nucleophile attacks the carbon atom attached to the bromine, leading to the formation of a new covalent bond and the displacement of the bromide ion. The benzyl group on the distal end of the PEG chain remains inert during this process, serving as a protecting group that can be removed in a subsequent step if required.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively available in the public domain, a representative protocol for the conjugation of a protein to this compound can be outlined as follows. It is crucial to note that optimization of reaction conditions, including pH, temperature, and stoichiometry, is essential for achieving the desired degree of conjugation and minimizing side reactions.

Representative Protocol: Conjugation of a Generic Protein with this compound

-

Protein Preparation:

-

Dissolve the protein of interest in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.4. The optimal pH may vary depending on the protein's isoelectric point and the desired site of conjugation (e.g., a slightly higher pH can favor the deprotonation of lysine amines).

-

Ensure the protein solution is free of any extraneous nucleophiles (e.g., Tris buffer) that could compete with the intended reaction. Buffer exchange via dialysis or size-exclusion chromatography may be necessary.

-

-

Reaction Setup:

-

Prepare a stock solution of this compound in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the this compound stock solution to the protein solution in a dropwise manner while gently stirring. The molar ratio of this compound to the protein will depend on the desired degree of labeling and should be empirically determined. Ratios can range from 1:1 to 20:1 or higher.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature or 4°C for a specified duration, typically ranging from 1 to 24 hours. The reaction progress can be monitored by techniques such as MALDI-TOF mass spectrometry to observe the increase in the protein's molecular weight corresponding to the addition of the PEG linker.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule with a nucleophilic group, such as Tris or glycine, to consume any unreacted this compound.

-

Purify the resulting protein-PEG conjugate to remove excess reagents and byproducts. This is typically achieved through size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Characterize the purified conjugate to determine the degree of PEGylation. This can be accomplished using techniques like SDS-PAGE (which will show a shift in the protein's apparent molecular weight), mass spectrometry, or UV-Vis spectroscopy if the attached molecule has a chromophore.

-

Data Presentation

| Parameter | Typical Range/Value | Purpose/Consideration |

| Reactants | ||

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates but may also lead to aggregation. |

| Molar Ratio (Linker:Protein) | 1:1 to 20:1 | Influences the degree of labeling. Higher ratios increase the number of attached PEG chains. |

| Reaction Conditions | ||

| pH | 7.0 - 8.5 | Affects the nucleophilicity of amines and thiols. Higher pH deprotonates amines, increasing their reactivity. |

| Temperature | 4°C to 25°C | Lower temperatures can reduce the rate of hydrolysis and other side reactions, but may require longer reaction times. |

| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the protein and the desired degree of conjugation. |

| Outcome | ||

| Expected Yield | Variable (highly dependent on protein and conditions) | Can be optimized by adjusting reaction parameters. |

| Degree of Labeling | Controllable via stoichiometry | The average number of PEG linkers attached per protein molecule. |

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The primary role of this compound is as a building block in the synthesis of more complex molecules, such as PROTACs. The "signaling pathway" in this context is the logical workflow of constructing a functional PROTAC.

Caption: Logical workflow for the synthesis of a PROTAC molecule using this compound.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the conjugation of this compound to a protein and the subsequent purification and analysis of the conjugate.

Caption: A typical experimental workflow for protein PEGylation with this compound.

Chemical Reaction Mechanism

The core chemical reaction is the nucleophilic attack of a primary amine (from a lysine residue) on the alkyl bromide of this compound.

Caption: Nucleophilic substitution (SN2) mechanism of this compound with a primary amine.

Benzyl-PEG6-bromide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of Benzyl-PEG6-bromide, a versatile heterobifunctional PEG linker. This document provides a detailed overview of its chemical properties, applications, and experimental considerations for its use in bioconjugation, drug delivery systems, and proteomics.

Introduction to this compound

This compound is a polyethylene glycol (PEG) linker characterized by a benzyl ether group on one terminus and a bromide on the other, separated by a six-unit PEG chain. This structure imparts unique functionalities, making it a valuable tool in the synthesis of complex biomolecules. The benzyl group serves as a stable protecting group for the hydroxyl terminus, which can be removed under specific conditions, such as catalytic hydrogenation. The bromide acts as a reactive site for nucleophilic substitution, readily coupling with thiols and amines. The hydrophilic PEG chain enhances the solubility of the resulting conjugates in aqueous media, a critical attribute for many biological applications.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1449202-44-1 | [1] |

| Molecular Formula | C19H31BrO6 | [1] |

| Molecular Weight | 435.4 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | Varies (often a liquid or low-melting solid) | |

| Storage | -20°C, under inert atmosphere |

Applications in Bioconjugation and Drug Development

The unique bifunctional nature of this compound makes it a versatile linker in several advanced applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound can be employed as a building block for this linker, offering a defined length and hydrophilicity.

The general workflow for incorporating this compound into a PROTAC is depicted below.

Antibody-Drug Conjugates (ADCs) and Bioconjugation

In the realm of ADCs, the linker plays a pivotal role in the stability and release of the cytotoxic payload. This compound can be used to conjugate drugs to antibodies, often targeting the thiol groups of cysteine residues. The hydrophilic PEG spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.

The general principle of bioconjugation with this compound is illustrated in the following diagram.

Experimental Protocols

The following protocols are generalized procedures for the use of this compound in common bioconjugation reactions. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is recommended for specific applications.

Protocol for Thiol-Reactive Conjugation

This protocol describes the reaction of this compound with a thiol-containing molecule, such as a cysteine residue on a protein.

Materials:

-

Thiol-containing molecule (e.g., protein, peptide)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-8.0, deoxygenated

-

Organic co-solvent (optional, e.g., DMF, DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Dissolve the thiol-containing molecule in the deoxygenated reaction buffer to a final concentration of 1-10 mg/mL.

-

If this compound is not readily soluble in the aqueous buffer, prepare a concentrated stock solution in an organic co-solvent.

-

Add a 5- to 20-fold molar excess of this compound to the solution of the thiol-containing molecule. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

Once the desired level of conjugation is achieved, quench the reaction by adding an excess of a low-molecular-weight thiol.

-

Purify the conjugate to remove unreacted this compound and quenching reagent.

Protocol for Amine-Reactive Conjugation

The reaction of this compound with primary amines, such as lysine residues, typically requires more forcing conditions than with thiols.

Materials:

-

Amine-containing molecule

-

This compound

-

Reaction Buffer: Carbonate-bicarbonate buffer, pH 8.5-9.5

-

Organic co-solvent (e.g., DMF, DMSO)

-

Purification system

Procedure:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Prepare a stock solution of this compound in an organic co-solvent.

-

Add a 10- to 50-fold molar excess of this compound to the amine-containing solution.

-

Incubate the reaction at an elevated temperature (e.g., 37-50°C) for 4-24 hours.

-

Monitor the reaction progress.

-

Purify the conjugate to remove excess reagents.

Quantitative Data and Characterization

The success of a conjugation reaction is determined by the degree of labeling and the purity of the final product. The following table provides illustrative data for typical conjugation reactions. Actual results will vary depending on the specific reactants and conditions.

| Parameter | Thiol Conjugation | Amine Conjugation | Analytical Technique |

| Molar Ratio (Linker:Molecule) | 5:1 to 20:1 | 10:1 to 50:1 | |

| Typical Reaction Time | 2-4 hours (RT) | 4-24 hours (37°C) | |

| Expected Yield | 60-90% | 30-70% | HPLC, UV-Vis Spectroscopy |

| Degree of Labeling | 1-4 PEGs/molecule | 1-8 PEGs/molecule | Mass Spectrometry, Capillary Electrophoresis |

| Purity of Conjugate | >95% | >90% | SEC-HPLC |

Characterization of the final conjugate is crucial. Mass spectrometry is used to confirm the covalent attachment of the linker and to determine the degree of PEGylation. HPLC and capillary electrophoresis can be used to assess the purity and homogeneity of the product. For PEGylated biomacromolecules in biological fluids, NMR spectroscopy can be a powerful tool for quantification.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile PEG linker for researchers in drug development and biotechnology. Its defined length, hydrophilicity, and dual reactivity provide a powerful tool for the synthesis of complex bioconjugates, including PROTACs and ADCs. The protocols and data presented in this guide offer a starting point for the successful application of this reagent in a variety of research settings.

References

Benzyl-PEG6-bromide in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl-PEG6-bromide, a heterobifunctional linker increasingly utilized in the field of bioconjugation. Its unique properties make it a valuable tool for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the linker's chemical properties, provides step-by-step experimental protocols for its use, and presents quantitative data to inform experimental design.

Introduction to this compound

This compound is a chemical linker featuring a benzyl group at one terminus and a bromide at the other, connected by a six-unit polyethylene glycol (PEG) chain.[1][2] The benzyl group serves as a stable, non-reactive cap, while the bromide is an excellent leaving group for nucleophilic substitution reactions, making it highly reactive towards thiol groups found in cysteine residues of proteins and peptides.[2] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties.[3][4]

The primary applications of this compound lie in the construction of complex biomolecules where precise control over conjugation is crucial. In the realm of ADCs, it can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. For PROTACs, this linker can bridge a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.

Physicochemical and Reactive Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation. The following table summarizes key quantitative data for this reagent.

| Property | Value | Reference |

| Molecular Weight | 435.35 g/mol | |

| Purity | Typically >95% | - |

| CAS Number | 1449202-44-1 | |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | - |

| Reactive Group | Bromoalkyl | |

| Target Functional Group | Thiol (e.g., from Cysteine) | |

| Linkage Formed | Thioether | |

| Storage Conditions | -20°C, desiccated |

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to a model protein containing a surface-exposed cysteine residue, followed by purification and characterization of the resulting conjugate.

Cysteine-Specific Protein PEGylation

This protocol outlines the steps for the covalent attachment of this compound to a protein via a cysteine residue.

Materials:

-

Protein with a free cysteine residue (e.g., a monoclonal antibody fragment)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Dimethyl sulfoxide (DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Centrifugal desalting columns (e.g., with a molecular weight cutoff appropriate for the protein)

Procedure:

-

Protein Preparation: Dissolve the protein in degassed PBS buffer at a concentration of 1-10 mg/mL. If the cysteine residue is part of a disulfide bond, it must first be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate at room temperature for 1-2 hours.

-

Removal of Reducing Agent: Remove the excess TCEP using a desalting column equilibrated with degassed PBS.

-

Linker Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10-50 mM.

-

Conjugation Reaction: Immediately after removing the reducing agent, add a 5-20 fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.

-

Quenching: Quench the reaction by adding a 50-100 fold molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Proceed immediately to the purification of the PEGylated protein.

Purification of the PEGylated Protein

Purification is crucial to remove unreacted linker, quenching reagent, and any aggregated or unmodified protein. Size-exclusion chromatography (SEC) is a commonly used method.

Materials:

-

Crude PEGylated protein solution

-

Size-exclusion chromatography (SEC) system with a column suitable for the molecular weight of the conjugate

-

SEC running buffer (e.g., PBS, pH 7.4)

Procedure:

-

System Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.

-

Sample Loading: Load the quenched reaction mixture onto the SEC column.

-

Elution: Elute the sample with the running buffer at a flow rate appropriate for the column.

-

Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram. The PEGylated protein is expected to elute earlier than the unmodified protein due to its increased hydrodynamic radius.

-

Analysis of Fractions: Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the purified PEGylated protein.

-

Pooling and Concentration: Pool the fractions containing the desired product and concentrate if necessary using an appropriate method (e.g., centrifugal ultrafiltration).

Characterization of the Conjugate

Thorough characterization is necessary to confirm successful conjugation, determine the degree of PEGylation, and assess the purity and integrity of the product.

3.3.1. SDS-PAGE Analysis

SDS-PAGE is a straightforward method to visualize the increase in molecular weight upon PEGylation.

Procedure:

-

Prepare samples of the unmodified protein, the crude reaction mixture, and the purified PEGylated protein.

-

Run the samples on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

-

The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein. The band may also appear more diffuse due to the heterogeneity of PEG.

3.3.2. Mass Spectrometry (MS) Analysis

Mass spectrometry provides precise mass information, confirming the covalent attachment of the linker and allowing for the determination of the drug-to-antibody ratio (DAR) in ADCs.

Procedure:

-

Prepare the sample for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS).

-

Deconvolute the resulting mass spectrum to determine the molecular weight of the intact conjugate.

-

The mass increase should correspond to the mass of the attached Benzyl-PEG6-moiety. Multiple additions of the linker will result in a distribution of masses.

3.3.3. HPLC Analysis

High-performance liquid chromatography (HPLC), particularly reversed-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC), can be used to assess purity and quantify the extent of PEGylation.

Procedure:

-

Develop an appropriate HPLC method to separate the unmodified protein, the PEGylated protein, and any impurities.

-

Inject the purified conjugate onto the HPLC system.

-

The PEGylated protein will typically have a different retention time compared to the unmodified protein.

-

The peak area can be used to quantify the purity and the percentage of PEGylated protein.

Application-Specific Workflows and Signaling Pathways

The utility of this compound is best illustrated through its application in the synthesis of ADCs and PROTACs.

Antibody-Drug Conjugate (ADC) Synthesis and Mechanism

The following diagram illustrates a generalized workflow for the synthesis of an ADC using this compound and the subsequent mechanism of action targeting a cancer cell.

Caption: Workflow for ADC synthesis and its mechanism of action.

The HER2 signaling pathway is a critical target in breast cancer therapy. ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), exemplify this therapeutic strategy.

Caption: Simplified HER2 signaling pathway and ADC intervention.

PROTAC Synthesis and Mechanism

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound and its mechanism of inducing targeted protein degradation.

Caption: Workflow for PROTAC synthesis and its mechanism of action.

The ubiquitin-proteasome system is the cellular machinery hijacked by PROTACs to achieve targeted protein degradation.

Caption: The ubiquitin-proteasome pathway hijacked by PROTACs.

Quantitative Data on PEGylation and Conjugate Stability

The efficiency of the conjugation reaction and the stability of the resulting bioconjugate are critical parameters for the development of effective therapeutics. The following tables provide representative quantitative data.

Table 1: Factors Influencing Conjugation Efficiency

| Parameter | Condition | Expected Outcome |

| pH of reaction buffer | 6.5-7.5 | Optimal for thiol-specific reaction with maleimides; similar range is effective for bromoalkyl reactions. |

| Molar ratio (Linker:Protein) | 5:1 to 20:1 | Increasing the ratio generally increases the degree of PEGylation, but may also lead to higher aggregation. |

| Reaction Time | 2-4 hours at RT | Sufficient for near-complete reaction; can be extended overnight at 4°C. |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can favor aggregation; optimization is required. |

Table 2: Impact of PEGylation on Protein Properties

| Property | Change upon PEGylation | Rationale | Reference |

| In vitro activity | May decrease | Steric hindrance from the PEG chain can interfere with substrate/receptor binding. | |

| Serum half-life | Increases | Increased hydrodynamic size reduces renal clearance. | |

| Proteolytic stability | Increases | PEG chain sterically shields the protein from proteases. | - |

| Immunogenicity | Decreases | PEG chain can mask antigenic epitopes. | - |

Table 3: Characterization of Drug-to-Antibody Ratio (DAR)

| Analytical Technique | Information Provided |

| Mass Spectrometry (ESI-MS) | Provides the mass of the intact ADC, allowing for the calculation of the average DAR and the distribution of different drug-loaded species. |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drugs, allowing for the determination of the DAR distribution. |

| UV-Vis Spectroscopy | Can be used to estimate the average DAR by measuring the absorbance of the protein and the drug, if the drug has a distinct chromophore. |

Conclusion

This compound is a versatile and valuable tool in bioconjugation, enabling the synthesis of sophisticated therapeutic molecules like ADCs and PROTACs. Its well-defined structure, with a reactive bromide for thiol-specific conjugation and a hydrophilic PEG spacer, allows for the creation of stable and effective bioconjugates. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their drug discovery and development workflows. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are paramount to achieving the desired therapeutic outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Benzyl-PEG6-bromide in Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG6-bromide is a versatile heterobifunctional linker molecule increasingly utilized in advanced drug delivery systems. Its structure, featuring a stable benzyl protecting group at one terminus and a reactive bromide at the other, connected by a hydrophilic six-unit polyethylene glycol (PEG) chain, offers distinct advantages in the design of sophisticated therapeutic constructs. The PEG spacer enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the conjugated molecule.[1][2] The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to various functional groups such as amines and thiols present on drugs, targeting ligands, or nanoparticle surfaces.[2] The benzyl group provides a stable protecting group that can be removed under specific conditions if further modification at that terminus is required.[2]

These characteristics make this compound a valuable tool in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and targeted nanoparticle-based drug delivery systems.[3] This document provides detailed application notes and experimental protocols for the use of this compound in drug delivery research.

Chemical Properties and Handling

| Property | Value | Reference |

| Chemical Formula | C19H31BrO6 | |

| Molecular Weight | 435.35 g/mol | |

| Appearance | Colorless to pale yellow oil or solid | N/A |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, DCM). Limited solubility in aqueous solutions. | |

| Storage | Store at -20°C for long-term stability. |

Note: this compound is a reactive compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Avoid contact with skin and eyes.

Applications in Drug Delivery

Surface Modification of Nanoparticles for Targeted Drug Delivery

This compound can be used to functionalize the surface of pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to create a hydrophilic PEG shell ("stealth" coating). This PEG layer reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time. The benzyl terminus can be deprotected to attach targeting ligands for active targeting to specific cells or tissues.

Experimental Workflow: Nanoparticle PEGylation and Targeting Ligand Conjugation

References

Application Notes and Protocols for the Conjugation of Benzyl-PEG6-bromide with Thiol Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a critical and widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including peptides, proteins, and small drugs. The covalent attachment of PEG chains can significantly increase a drug's hydrodynamic size, leading to improved solubility, extended serum half-life, and reduced immunogenicity.[1][2]

This document provides detailed application notes and experimental protocols for the conjugation of Benzyl-PEG6-bromide to thiol-containing molecules. The reaction between the electrophilic benzylic bromide and the nucleophilic thiol group of a cysteine residue results in the formation of a stable thioether bond. This specific conjugation chemistry offers high efficiency and selectivity, making it a valuable tool in bioconjugation and the development of next-generation therapeutics.[]

Reaction Principle and Signaling Pathway

The fundamental reaction involves the nucleophilic attack of a deprotonated thiol group (thiolate) on the electrophilic benzylic carbon of this compound. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable carbon-sulfur (thioether) bond and the displacement of the bromide ion. For this reaction to proceed efficiently, the pH of the reaction buffer should be maintained between 7.0 and 8.5 to ensure a significant concentration of the more nucleophilic thiolate anion.

While benzyl bromide is highly reactive towards thiols, it can also react with other nucleophilic amino acid side chains, such as those of methionine, histidine, and lysine, although at a significantly lower rate.[4][5] Therefore, careful control of reaction conditions is crucial to ensure selectivity for cysteine residues.

Below is a diagram illustrating the general reaction mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reaction of benzyl halides with thiols and the analysis of the resulting PEGylated products.

Table 1: Reaction Parameters and Efficiency

| Parameter | Value/Range | Remarks |

|---|---|---|

| Reaction pH | 7.0 - 8.5 | Optimal for thiolate formation and nucleophilicity. |

| Reaction Time | 2 - 16 hours | Dependent on temperature and substrate concentration. |

| Temperature | 4°C to Room Temperature | Lower temperatures can improve selectivity. |

| Stoichiometry (PEG:Thiol) | 1.5:1 to 10:1 molar excess | An excess of the PEG reagent drives the reaction to completion. |

| Typical Yields | 77 - 100% | For small molecule benzyl thioether synthesis; bioconjugation yields may vary. |

| Relative Reaction Rate | Benzyl bromide reacts >50x faster with methionine than iodoacetate. The mercaptide ion is an even more efficient nucleophile. | Suggests a rapid reaction with cysteine thiols. |

Table 2: HPLC Analysis Parameters for PEGylated Proteins

| HPLC Method | Typical Column | Mobile Phase Example | Key Separation Principle |

|---|---|---|---|

| Size-Exclusion (SEC) | Zenix SEC-150, 3 µm | 150 mM Sodium Phosphate, pH 7.0 | Separation based on hydrodynamic radius. |

| Reversed-Phase (RP) | MAbPac RP | A: 0.1% TFA in Water, B: 0.1% TFA in ACN | Separation based on hydrophobicity. |

| Ion-Exchange (IEX) | ProPac WCX-10 | A: 20 mM MES, pH 6.0, B: A + 1 M NaCl | Separation based on net surface charge. |

| Hydrophobic Interaction (HIC) | TSKgel Butyl-NPR | A: 1.5 M (NH₄)₂SO₄ in 50 mM Na₂HPO₄, pH 7.0, B: 50 mM Na₂HPO₄, pH 7.0 | Separation based on surface hydrophobicity. |

Experimental Protocols

General Workflow

The overall workflow for the PEGylation of a thiol-containing protein or peptide with this compound is outlined below.

Protocol for Conjugation of this compound to a Thiol-Containing Peptide

This protocol provides a general method for the conjugation of this compound to a peptide with a free cysteine residue.

Materials:

-

Thiol-containing peptide

-

This compound

-

Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.5

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 1 M N-acetyl-L-cysteine or β-mercaptoethanol

-

Purification system: HPLC with a suitable column (e.g., C18 for RP-HPLC or a SEC column)

Procedure:

-

Peptide Preparation:

-

Dissolve the thiol-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

If the peptide contains disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: If using DTT as a reducing agent, it must be removed by dialysis or desalting prior to adding the this compound.

-

-

PEG Reagent Preparation:

-

Immediately before use, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with the Conjugation Buffer.

-

-

Conjugation Reaction:

-

Add a 5- to 10-fold molar excess of the dissolved this compound solution to the peptide solution.

-

Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically.

-

-

Quenching the Reaction:

-

Add a 20-fold molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine) to consume any unreacted this compound. Incubate for 1 hour at room temperature.

-

-

Purification of the PEGylated Peptide:

-

Purify the reaction mixture using RP-HPLC or SEC.

-

For RP-HPLC, use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

For SEC, use a column with an appropriate molecular weight cutoff and an isocratic mobile phase (e.g., PBS).

-

Collect fractions and monitor the elution profile by UV absorbance at 214 nm or 280 nm.

-

-

Characterization of the Conjugate:

-

Analyze the purified fractions by HPLC to assess purity.

-

Confirm the identity and successful conjugation by mass spectrometry (e.g., ESI-Q-TOF or MALDI-TOF). The mass of the conjugate should correspond to the mass of the peptide plus the mass of the Benzyl-PEG6 moiety.

-

Lyophilize the pure fractions for storage.

-

Characterization and Analysis

Proper characterization of the PEGylated product is essential to ensure its quality and efficacy. A combination of chromatographic and mass spectrometric techniques is typically employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for analyzing the purity of the conjugate and separating it from unreacted starting materials and byproducts.

-

Size-Exclusion Chromatography (SEC-HPLC): Useful for separating the higher molecular weight PEGylated conjugate from the unreacted peptide and for detecting aggregation.

-

Reversed-Phase HPLC (RP-HPLC): A high-resolution technique for assessing purity and separating different PEGylated species (e.g., mono- vs. di-PEGylated).

-

Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on charge, which can be altered upon PEGylation.

-

-

Mass Spectrometry (MS): MS is used to confirm the covalent attachment of the PEG moiety and to determine the exact mass of the conjugate.

-

ESI-Q-TOF MS: Provides high-resolution mass data for intact conjugates.

-

MALDI-TOF MS: A common technique for determining the average molecular weight and the degree of PEGylation.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Yield | Incomplete reduction of disulfide bonds. | Ensure sufficient excess of reducing agent and adequate incubation time. |

| pH of the buffer is too low. | Verify the pH of the conjugation buffer is between 7.0 and 8.5. | |

| Hydrolysis of this compound. | Prepare the PEG reagent solution immediately before use. | |

| Low Purity/Side Products | Reaction with other nucleophilic residues. | Lower the reaction temperature to 4°C and reduce the reaction time. |

| Aggregation of the protein/peptide. | Optimize buffer conditions (e.g., ionic strength, pH) and protein concentration. | |

| Difficulty in Purification | Similar properties of conjugate and starting material. | Use an orthogonal HPLC method (e.g., IEX if RP is not effective). |

Conclusion

The reaction of this compound with thiol groups provides a robust and efficient method for the site-specific PEGylation of peptides and proteins. The resulting stable thioether linkage is advantageous for the development of long-acting therapeutics. By following the detailed protocols and analytical methods outlined in this document, researchers can successfully synthesize, purify, and characterize well-defined PEG-conjugates for a wide range of applications in drug development and life sciences research.

References

Application Notes and Protocols for Benzyl-PEG6-bromide in Antibody-Drug Conjugates